- Design, Synthesis, and Targeted Delivery of an Immune Stimulant that Selectively Reactivates Exhausted CAR T Cells, Angewandte Chemie, 2022, 61(15),

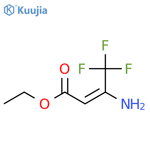

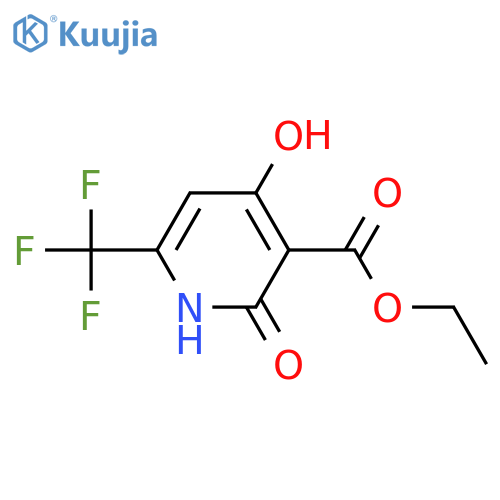

Cas no 947144-28-7 (Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate)

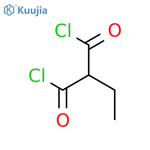

947144-28-7 structure

商品名:Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate

CAS番号:947144-28-7

MF:C9H8F3NO4

メガワット:251.159333229065

MDL:MFCD23135552

CID:1040735

PubChem ID:54753472

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate

- 1H-BenziMidazole, 2-(6-fluoro-3-pyridinyl)-6-(trifluoroMethyl)-

- Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotite

- ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate

- Ethyl 1,2-dihydro-4-hydroxy-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxylate (ACI)

- Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate

- SY125960

- DTXSID10716468

- AS-68136

- CS-0038501

- 947144-28-7

- DB-351345

- Ethyl2,4-dihydroxy-6-(trifluoromethyl)nicotinate

- MFCD23135552

- ETHYL 2,4-DIHYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXYLATE

- 2,4-Dihydroxy-6-trifluoromethyl-nicotinic acid ethyl ester

- W11187

- SCHEMBL2571021

- EN300-134075

- AKOS016006862

- MFCD21099437

- Ethyl 6-(trifluoromethyl)-1,2-dihydro-4-hydroxy-2-oxopyridine-3-carboxylate

- SCHEMBL23277259

- XMB14428

- Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate

-

- MDL: MFCD23135552

- インチ: 1S/C9H8F3NO4/c1-2-17-8(16)6-4(14)3-5(9(10,11)12)13-7(6)15/h3H,2H2,1H3,(H2,13,14,15)

- InChIKey: NFLFXWQKMVHMAR-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=C(O)C=C(C(F)(F)F)NC1=O)OCC

計算された属性

- せいみつぶんしりょう: 251.04054222g/mol

- どういたいしつりょう: 251.04054222g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 422

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-134075-2.5g |

ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate |

947144-28-7 | 95% | 2.5g |

$1370.0 | 2023-05-27 | |

| TRC | E762280-10g |

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate |

947144-28-7 | 10g |

$ 80.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | D767444-100mg |

Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate |

947144-28-7 | 95% | 100mg |

$190 | 2024-06-07 | |

| TRC | E762280-1g |

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate |

947144-28-7 | 1g |

$ 50.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | D917523-1g |

Ethyl 2,4-Dihydroxy-6-(trifluoromethyl)nicotinate |

947144-28-7 | 95% | 1g |

$635 | 2024-07-20 | |

| TRC | E762280-5g |

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate |

947144-28-7 | 5g |

$ 65.00 | 2022-06-05 | ||

| Enamine | EN300-134075-5.0g |

ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate |

947144-28-7 | 95% | 5g |

$2028.0 | 2023-05-27 | |

| Enamine | EN300-134075-0.1g |

ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate |

947144-28-7 | 95% | 0.1g |

$241.0 | 2023-05-27 | |

| Enamine | EN300-134075-50mg |

ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate |

947144-28-7 | 95.0% | 50mg |

$162.0 | 2023-09-30 | |

| 1PlusChem | 1P006THZ-250mg |

Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate |

947144-28-7 | 95% | 250mg |

$231.00 | 2025-02-21 |

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 50 min, < 30 °C; 2 h, < 30 °C; 66 h, rt

1.2 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 20 min, < 40 °C; 2 h, 70 °C; 70 °C → rt; overnight, rt

1.3 Reagents: Citric acid Solvents: Water ; 30 min, rt

1.2 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 20 min, < 40 °C; 2 h, 70 °C; 70 °C → rt; overnight, rt

1.3 Reagents: Citric acid Solvents: Water ; 30 min, rt

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Ethyl acetate Solvents: Ethanol ; 25 min, cooled; 2 h, 70 °C; cooled; overnight, rt

1.2 Reagents: Citric acid Solvents: Water ; 30 min

1.2 Reagents: Citric acid Solvents: Water ; 30 min

リファレンス

- Urea compounds as GKa activators and their preparation, World Intellectual Property Organization, , ,

ごうせいかいろ 3

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Sodium tert-butoxide Solvents: Ethanol ; rt; 18 h, 60 °C

1.2 Reagents: Citric acid Solvents: Water ; 1 h, rt

1.2 Reagents: Citric acid Solvents: Water ; 1 h, rt

リファレンス

- Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction, Nature Communications, 2019, 10(1), 1-12

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Ethanol , Tetrahydrofuran ; 25 min, < 40 °C; 2 h, 70 °C; 70 °C → rt; overnight, rt

1.2 Reagents: Citric acid Solvents: Water ; 30 min, rt

1.2 Reagents: Citric acid Solvents: Water ; 30 min, rt

リファレンス

- Development of a Practical Synthesis of Toll-like Receptor Agonist PF-4171455: 4-Amino-1-benzyl-6-trifluoromethyl-1,3-dihydroimidazo [4,5-c] pyridin-2-one, Organic Process Research & Development, 2011, 15(4), 788-796

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Sodium tert-butoxide Solvents: Ethanol ; 2 h, 90 °C; 90 °C → rt; overnight, rt

1.2 Reagents: Citric acid Solvents: Water ; 30 min, rt

1.2 Reagents: Citric acid Solvents: Water ; 30 min, rt

リファレンス

- Preparation of pyrimidine-containing compounds for the treatment of Complement factor D - mediated disorders, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 40 °C; 3 h, 70 °C; 1 h, 80 °C

リファレンス

- Preparation of nicotinamide compound for herbicidal composition, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Pyridine Solvents: Dichloromethane ; rt

1.2 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 70 °C → rt

1.2 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 70 °C → rt

リファレンス

- Flexible Fragment Growing Boosts Potency of Quorum-Sensing Inhibitors against Pseudomonas aeruginosa Virulence, ChemMedChem, 2020, 15(2), 188-194

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Ethanol ; < 60 °C; 3 h, 70 °C; 1 h, 80 °C

リファレンス

- Preparation of 3-deazapurine derivatives as Toll-like receptor 7 (TLR-7) agonists for therapeutic use in the treatment of viral infection and cancer, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん

リファレンス

- Spray dried solid dispersions of poorly water soluble ionizable drugs comprising polymers, World Intellectual Property Organization, , ,

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Raw materials

- 2-Butenoic acid, 3-[(3-ethoxy-1,3-dioxopropyl)amino]-4,4,4-trifluoro-, ethyl ester, (2Z)-

- Ethyl Malonylchloride

- Ethyl 3-amino-4,4,4-trifluorocrotonate

- 2-Butenoic acid, 3-[(3-ethoxy-1,3-dioxopropyl)amino]-4,4,4-trifluoro-, ethyl ester

- 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Preparation Products

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate 関連文献

-

Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

947144-28-7 (Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate) 関連製品

- 1600597-03-2(5-(2-Methoxyphenyl)-N-methylthiaZol-2-amine)

- 926736-47-2(2-{[(1-cyanocyclohexyl)(methyl)carbamoyl]methoxy}-N-phenylbenzamide)

- 1805721-25-8(2-(1-Chloro-2-oxopropyl)-6-methylphenylacetic acid)

- 1805229-61-1(4-Chloro-3-methoxy-2-nitropyridine)

- 2229220-50-0(tert-butyl N-methyl-N-4,4,4-trifluoro-2-methyl-1-oxo-3-(trifluoromethyl)butan-2-ylcarbamate)

- 2229266-36-6(4-(4-ethoxy-2-methylphenyl)-1H-imidazole)

- 2248174-51-6((R)-3-fluoro-2-methylpropan-1-amine HCl)

- 1934816-85-9(1,2-thiazole-5-sulfonamide)

- 1360954-46-6(6-Chloro-4-methoxy-1H-benzimidazole)

- 2059954-23-1(4-(3-ethoxy-1H-pyrazol-1-yl)aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:947144-28-7)Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate

清らかである:99%/99%

はかる:100mg/250mg

価格 ($):156.0/273.0